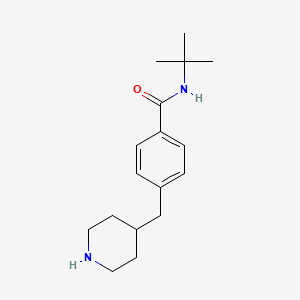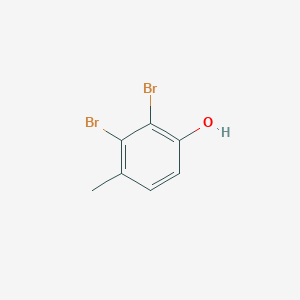
2,3-Dibromo-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can participate in further electrophilic substitution reactions, leading to the formation of polybrominated derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.
Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-methylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Número CAS |
344248-97-1 |
|---|---|
Fórmula molecular |
C7H6Br2O |
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
2,3-dibromo-4-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
Clave InChI |
LYMCGVGJHYEOMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


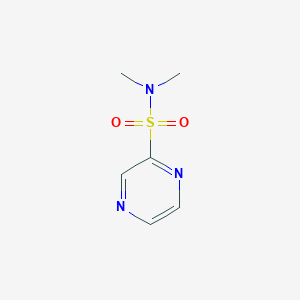
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
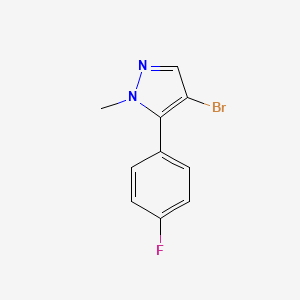
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
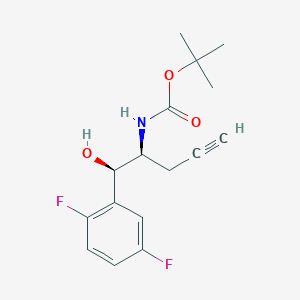
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)


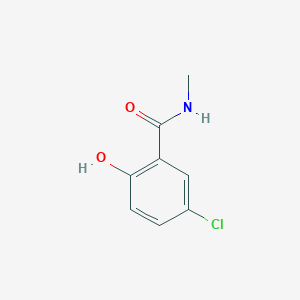
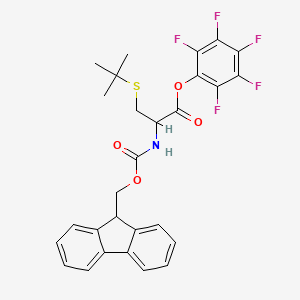
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)

